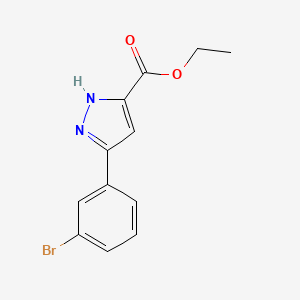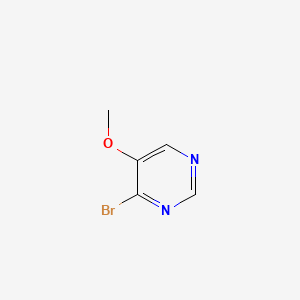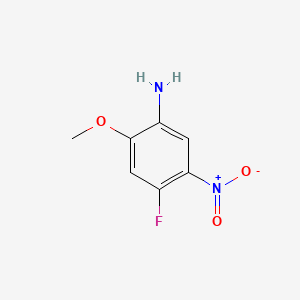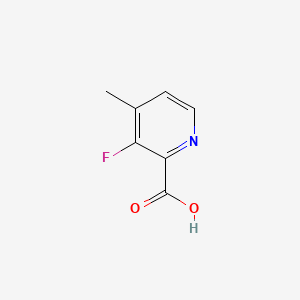
4-Quinolone-3-Carboxamide Furan CB2 Agonist
Übersicht
Beschreibung
4-Quinolone-3-Carboxamide Furan CB2 Agonist is an agonist of the peripheral cannabinoid (CB) receptor CB2 . It may have antinociceptive and anti-inflammatory effects, as well as prevent osteoporosis . It is a high-affinity ligand of CB2 (Ki = 8.5 nM) with little affinity for CB1 .
Molecular Structure Analysis
The molecular formula of this compound is C30H36N2O4 . It has a molecular weight of 488.6 g/mol . The IUPAC name is N-(1-adamantyl)-6-(furan-2-yl)-8-methoxy-4-oxo-1-pentylquinoline-3-carboxamide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 488.6 g/mol , a molecular formula of C30H36N2O4 , and a topological polar surface area of 71.8 Ų . It has a rotatable bond count of 8 and a complexity of 843 .Wissenschaftliche Forschungsanwendungen
1. Analgesic Properties and Pain Management
4-Quinolone-3-carboxamide derivatives have been studied for their potential in pain management. The compounds showed significant analgesic activity in animal models, with some derivatives demonstrating an ability to reduce nociceptive behavior in the late phase of formalin tests, suggesting potential applications in acute peripheral and inflammatory pain management (Pasquini et al., 2010).
2. Anti-Inflammatory and Immunomodulatory Effects
Research indicates that 4-Quinolone-3-carboxamide furan CB2 agonists may have significant anti-inflammatory and immuno-modulatory properties. Some derivatives have been found to exert anti-proliferative effects and down-regulate inflammatory markers such as TNF-α and IL-10. These properties suggest potential therapeutic applications in conditions with inflammatory components, such as multiple sclerosis (Malfitano et al., 2016).
3. Potential in Cancer Therapy
Certain quinolone-3-carboxamide derivatives show promise in cancer therapy, exhibiting anti-proliferative actions on cancer cell lines. Some compounds have been found to decrease cell viability in prostatic cancer cell lines and are being investigated for their mechanisms of action and potential therapeutic roles in cancer treatment (Manera et al., 2015).
4. Applications in Neurodegenerative Diseases
Selective CB2 agonists derived from 4-Quinolone-3-carboxamide furan have shown potential in the treatment of neurodegenerative diseases. Research into compounds like COR167 demonstrates their protective effects against ischemia and reperfusion-induced brain injury, highlighting their potential in therapies for conditions like stroke and other neurodegenerative disorders (Contartese et al., 2012).
5. Therapeutic Use in Rheumatoid Arthritis
Studies have demonstrated the efficacy of certain CB2 agonists in models of rheumatoid arthritis. These compounds can significantly reduce the severity of arthritis symptoms, decrease joint destruction, and show potential as novel treatments for rheumatoid arthritis (Bai et al., 2019).
Wirkmechanismus
Target of Action
The primary target of the 4-Quinolone-3-Carboxamide Furan CB2 Agonist is the peripheral cannabinoid (CB) receptor CB2 . The CB2 receptor plays a crucial role in the body’s endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
The this compound acts as a high-affinity ligand of the CB2 receptor, with a Ki value of 8.5 nM . It has little affinity for the CB1 receptor (Ki >10,000 nM) . As an agonist, it binds to the CB2 receptor and activates it, triggering a biochemical response.
Biochemical Pathways
Upon activation of the CB2 receptor, the this compound influences several biochemical pathways. These pathways are primarily involved in pain sensation and inflammation . The exact downstream effects of these pathways are complex and depend on the specific cellular context.
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability.
Result of Action
The activation of the CB2 receptor by the this compound can lead to antinociceptive and anti-inflammatory effects . It has been demonstrated to have antinociceptive efficacy in the mouse formalin test at a dose of 1 mg/kg . This action is blocked by a CB2-selective antagonist, AM630 .
Safety and Hazards
The safety data sheet indicates that no special measures are required for this compound . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . The product generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . After swallowing, if symptoms persist, a doctor should be consulted .
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-6-(furan-2-yl)-8-methoxy-4-oxo-1-pentylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O4/c1-3-4-5-8-32-18-24(29(34)31-30-15-19-10-20(16-30)12-21(11-19)17-30)28(33)23-13-22(25-7-6-9-36-25)14-26(35-2)27(23)32/h6-7,9,13-14,18-21H,3-5,8,10-12,15-17H2,1-2H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZZNXUALWSJSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C(=CC(=C2)C3=CC=CO3)OC)C(=O)NC45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



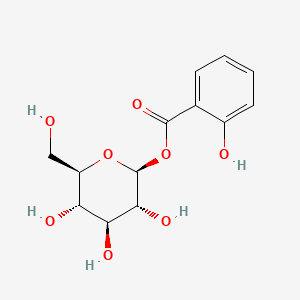
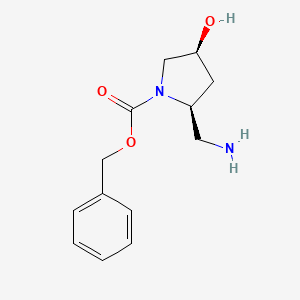

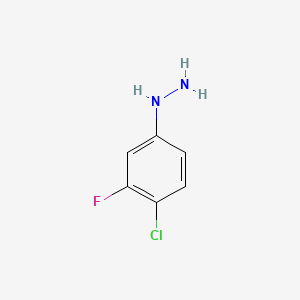
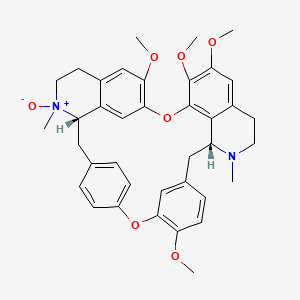
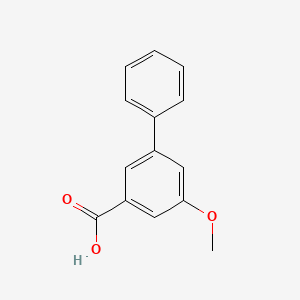
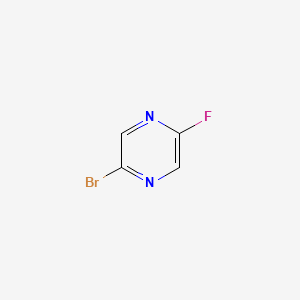
![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)


